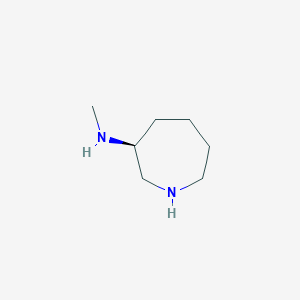
(S)-N-Methylazepan-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N-Methylazepan-3-amine is a chiral amine compound with a seven-membered ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s unique structure and properties make it a valuable subject of study in organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(S)-N-Methylazepan-3-amine can be synthesized through several methods. One common approach involves the cyclization of N-methyl-1,6-hexanediamine under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate ring closure.
Another method involves the reductive amination of 3-azepanone with methylamine. This reaction is usually carried out in the presence of a reducing agent, such as sodium cyanoborohydride, under mild conditions to yield this compound with high enantiomeric purity.
Industrial Production Methods
In industrial settings, this compound is often produced through a continuous flow process to ensure consistent quality and yield. The process involves the use of fixed-bed reactors and optimized reaction conditions to maximize efficiency. The final product is typically purified through distillation or crystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N-Methylazepan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylazepan-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield the corresponding secondary amine, N-methylazepane, using reducing agents like lithium aluminum hydride.
Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl azepanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-methylazepan-3-one
Reduction: N-methylazepane
Substitution: N-alkyl or N-acyl azepanes
Wissenschaftliche Forschungsanwendungen
(S)-N-Methylazepan-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: this compound is an intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological and psychiatric disorders.
Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.
Wirkmechanismus
The mechanism of action of (S)-N-Methylazepan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In medicinal chemistry, this compound derivatives are designed to selectively bind to neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
(S)-N-Methylazepan-3-amine can be compared with other similar compounds, such as:
N-Methylpiperidine: A six-membered ring amine with similar chemical properties but different biological activity.
N-Methylmorpholine: A six-membered ring amine with an oxygen atom in the ring, used as a solvent and catalyst in organic synthesis.
N-Methylazepane: The fully saturated analog of this compound, lacking the chiral center and exhibiting different reactivity.
The uniqueness of this compound lies in its seven-membered ring structure and chiral center, which confer distinct chemical and biological properties compared to its six-membered ring analogs.
Eigenschaften
Molekularformel |
C7H16N2 |
|---|---|
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
(3S)-N-methylazepan-3-amine |
InChI |
InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3/t7-/m0/s1 |
InChI-Schlüssel |
OROOBNKHDZYDFL-ZETCQYMHSA-N |
Isomerische SMILES |
CN[C@H]1CCCCNC1 |
Kanonische SMILES |
CNC1CCCCNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


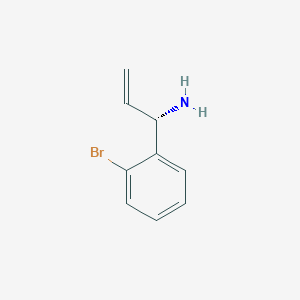
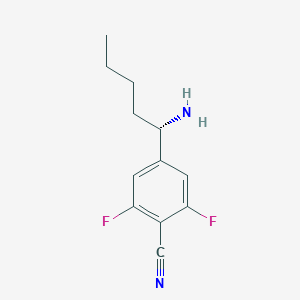
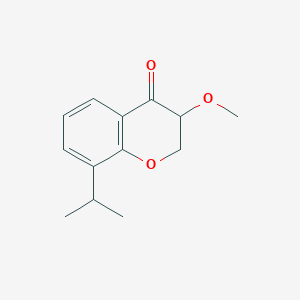
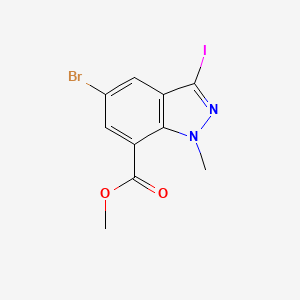
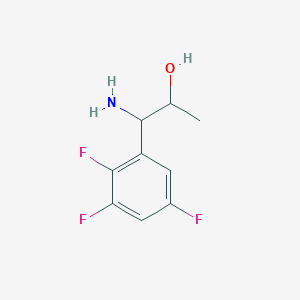
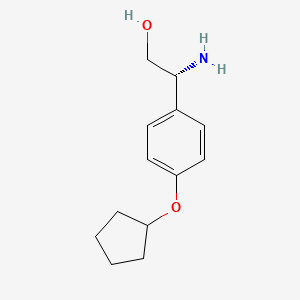
![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)
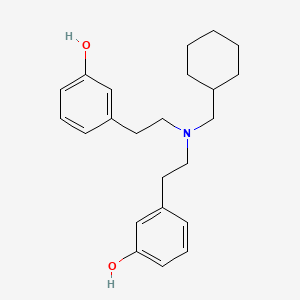
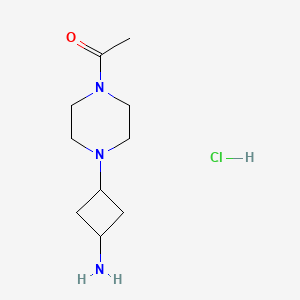
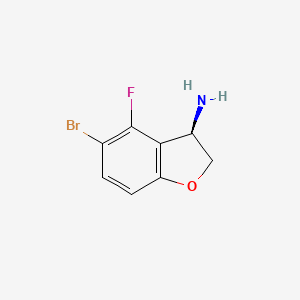
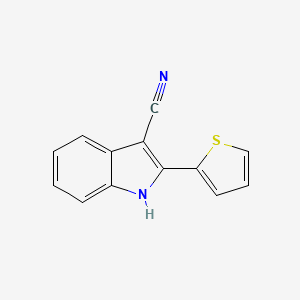
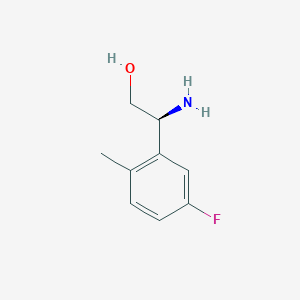
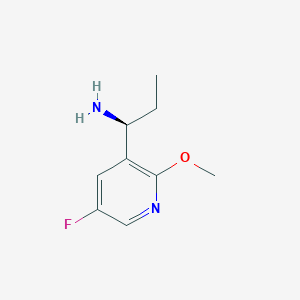
![(2S)-2-Amino-2-[3-(methylethyl)phenyl]acetic acid](/img/structure/B13050790.png)
